Dichloroacetyl chloride

Catalog No.
S571728
CAS No.
79-36-7
M.F
C2HCl3O
Cl2CHCOCl
C2HCl3O
M. Wt
147.38 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dichloroacetyl chloride

CAS Number

79-36-7

Product Name

Dichloroacetyl chloride

IUPAC Name

2,2-dichloroacetyl chloride

Molecular Formula

C2HCl3O
Cl2CHCOCl
C2HCl3O

Molecular Weight

147.38 g/mol

InChI

InChI=1S/C2HCl3O/c3-1(4)2(5)6/h1H

InChI Key

FBCCMZVIWNDFMO-UHFFFAOYSA-N

SMILES

C(C(=O)Cl)(Cl)Cl

Solubility

Decomposes (NTP, 1992)
SOL IN ETHER
Solubility in water: decomposes

Synonyms

Dichloracetyl Chloride; Dichloroacetic Acid Chloride; Dichloroacetyl Chloride; Dichloroethanoyl Chloride; α,α-Dichloroacetyl Chloride

Canonical SMILES

C(C(=O)Cl)(Cl)Cl

Organic Synthesis

One of the primary applications of dichloroacetyl chloride is in organic synthesis. Its reactive acyl chloride group allows it to participate in various reactions, including:

  • Acylation: Dichloroacetyl chloride can be used to introduce a dichloroacetyl group (-CCl2CO) onto various organic molecules, such as alcohols, amines, and phenols. This functional group can be further manipulated or removed to achieve desired modifications in target molecules.
  • Friedel-Crafts acylation: This reaction allows the introduction of the dichloroacetyl group onto aromatic rings, paving the way for further functionalization and creation of complex organic molecules.
  • Peptide synthesis: Dichloroacetyl chloride can be employed in the synthesis of peptides, which are building blocks of proteins. It can be used for selective protection and deprotection of amino acid side chains during the peptide assembly process.

Research in Material Science

Dichloroacetyl chloride finds applications in material science research due to its ability to modify the surface properties of various materials. For example, it can be used to:

  • Introduce functional groups onto surfaces: By reacting with different functional groups present on the surface of materials, dichloroacetyl chloride can modify their surface chemistry, influencing properties like adhesion, wettability, and reactivity.
  • Create self-assembled monolayers (SAMs): These are ordered assemblies of molecules on a surface, tailored for specific applications. Dichloroacetyl chloride can be used as a precursor in the formation of SAMs with desired functionalities.

Dichloroacetyl chloride is an organic compound with the chemical formula CHCl₂COCl. It is classified as an acyl chloride derived from dichloroacetic acid. This compound appears as a colorless to light yellow fuming liquid with a pungent odor, and it is known for its corrosive properties, particularly to metals and tissue. Dichloroacetyl chloride is insoluble in water and reacts violently with it, decomposing to form hydrochloric acid and dichloroacetic acid .

Dichloroacetyl chloride is a highly hazardous compound and requires strict safety precautions when handling:

  • Toxicity: Corrosive to skin and eyes. Inhalation can cause severe respiratory irritation and pulmonary edema. Chronic exposure may be carcinogenic [, ].
  • Flammability: Combustible liquid. Ignites readily and releases toxic fumes [].
  • Reactivity: Reacts violently with water and alcohols, releasing hydrochloric acid and heat. Incompatible with strong bases and oxidizing agents [, ].

Safety Measures:

  • Wear appropriate personal protective equipment (PPE) such as gloves, goggles, and a respirator when handling.
  • Work in a well-ventilated fume hood.
  • Avoid contact with skin, eyes, and clothing.
  • Store in a cool, dry place away from incompatible materials.
, primarily due to its reactive acyl chloride functionality. Key reactions include:

  • Hydrolysis: When exposed to water, dichloroacetyl chloride hydrolyzes rapidly, producing hydrochloric acid and dichloroacetic acid:
    CHCl2COCl+H2OHCl+CHCl2COOH\text{CHCl}_2\text{COCl}+\text{H}_2\text{O}\rightarrow \text{HCl}+\text{CHCl}_2\text{COOH}
    This reaction occurs very quickly, with a half-life of approximately 0.0023 seconds at 25°C .
  • Oxidation: It can be synthesized through the oxidation of trichloroethylene using oxygen or oxygen-containing gases:
    CHCl2CH2Cl+O2CHCl2COCl+H2O\text{CHCl}_2\text{CH}_2\text{Cl}+\text{O}_2\rightarrow \text{CHCl}_2\text{COCl}+\text{H}_2\text{O}
    This process often involves irradiation with short-wave light to enhance yield .
  • Formation of Derivatives: Dichloroacetyl chloride can react with amines and alcohols to form various derivatives, which are useful in synthetic organic chemistry.

Dichloroacetyl chloride exhibits biological activity primarily as a precursor in the synthesis of pharmaceuticals and agrochemicals. It has been utilized in the production of antibiotics such as chloramphenicol. Its derivatives are also investigated for potential antitumor and anticancer activities, particularly in the synthesis of substituted benzothiazoles .

Dichloroacetyl chloride can be synthesized through several methods:

  • Oxidation of Trichloroethylene: This method involves reacting trichloroethylene with oxygen under irradiation conditions, yielding dichloroacetyl chloride along with other products .
  • Reaction with Chlorosulfonic Acid: Dichloroacetyl chloride can be synthesized by reacting dichloroacetic acid with chlorosulfonic acid, which facilitates the conversion into the acyl chloride form .
  • Carboxylation of Chloroform: Another method includes the carboxylation of chloroform, leading to the formation of dichloroacetyl chloride under specific conditions .

Dichloroacetyl chloride has various applications across different fields:

  • Agriculture: It serves as a precursor for herbicides such as dichlormid.
  • Pharmaceuticals: It is used in synthesizing antibiotics and other medicinal compounds.
  • Chemical Synthesis: As a reagent, it aids in acylation reactions and the formation of more complex organic molecules .

Research on interaction studies involving dichloroacetyl chloride has focused on its reactivity with biological molecules and other chemicals. The compound hydrolyzes rapidly in aqueous environments, leading to the release of hydrochloric acid, which can affect cellular components and biological systems. Its interactions with nitrogenous bases during synthesis have also been studied, revealing that specific conditions can steer reactions towards desired products without unwanted by-products .

Dichloroacetyl chloride shares similarities with other acyl chlorides but has unique properties that distinguish it from them. Here are some comparable compounds:

CompoundFormulaUnique Features
Acetyl ChlorideCH₃COClLess reactive than dichloroacetyl chloride
Trichloroacetyl ChlorideCCl₃COClMore reactive due to three chlorine atoms
Dichloroacetic AcidCHCl₂COOHNon-chlorinated carboxylic acid derivative
Benzoyl ChlorideC₆H₅COClAromatic compound used in different applications

Dichloroacetyl chloride's distinctiveness lies in its dual chlorine substitution on the acetyl group, enhancing its reactivity compared to simpler acyl chlorides like acetyl chloride. Its rapid hydrolysis also sets it apart from more stable compounds like benzoyl chloride .

The oxidation of trichloroethylene (TCE) remains the primary method for industrial-scale production of dichloroacetyl chloride (DCAC). This process involves reacting TCE with oxygen or oxygen-containing gases under controlled conditions, often catalyzed by nitrogenous bases or UV light. Key advancements include:

ParameterTraditional MethodOptimized Photocatalytic Process
CatalystAzo compounds, peroxidesTitanium dioxide (TiO₂)
Temperature80–110°CAmbient to 70°C
Pressure3–10 atmAtmospheric pressure
Yield75–90%>99% (direct production)
ByproductsTrichloroethylene oxide, HClMinimal (chlorine radicals)

Mechanistic Insights:

  • Radical Initiation: Azo compounds or UV light generate free radicals, initiating TCE oxidation.
  • Catalytic Steering: Salts of aliphatic amines (e.g., diisopropylamine hydrochloride) redirect intermediates toward DCAC, suppressing trichloroethylene oxide formation.
  • Humidity Sensitivity: Moisture accelerates hydrolysis to dichloroacetic acid, necessitating strict dry-air controls.

Example Reaction:
Trichloroethylene (1,314 g) with tributyl borane (18.2 g) under 3 atm O₂ at 80°C for 11 hours yields 1,325 g DCAC (90% yield).

Reactions with Chlorosulfonic Acid

While DCAC is rarely synthesized directly from dichloroacetic acid, chlorosulfonic acid (ClSO₃H) serves as an alternative reagent in specialized contexts:

Reaction Pathway:
$$
\text{C}2\text{HCl}2\text{COOH} + \text{ClSO}3\text{H} \rightarrow \text{C}2\text{HCl}3\text{O} + \text{H}2\text{SO}_4
$$
Key Challenges:

  • Exothermic Nature: Requires precise temperature control to prevent decomposition.
  • Corrosion Risks: Chlorosulfonic acid reacts violently with water, necessitating anhydrous conditions.

Industrial Relevance: Limited due to the dominance of TCE oxidation but viable for small-scale or specialized applications.

Carboxylation of Chloroform

This method represents a niche industrial route, particularly for regions with chloroform surpluses:

Reaction Mechanism:
$$
\text{CHCl}3 + \text{CO}2 \rightarrow \text{CHCl}2\text{COCl} + \frac{1}{2}\text{O}2
$$
Advantages:

  • Feedstock Flexibility: Utilizes chloroform, a byproduct of chlorinated solvents.
  • Low Byproducts: Fewer chlorinated intermediates compared to TCE oxidation.

Limitations:

  • Energy Intensity: Requires high-temperature/pressure conditions.
  • Market Saturation: Less cost-effective than TCE-based methods in most regions.

Catalytic Process Optimization

Modern catalytic systems have transformed DCAC production efficiency and sustainability:

Catalyst TypeMechanismAdvantages
TiO₂ PhotocatalystsUV-induced radical generation>99% purity, low energy consumption
Amine SaltsBase-mediated intermediate steeringHigh selectivity, single-step synthesis
Quaternary AmmoniumStabilizes radical intermediatesReduces trichloroethylene oxide

Case Study:
In photocatalytic reactors, TiO₂ films enable continuous DCAC production with minimal byproducts. Reaction rates exceed traditional batch processes by orders of magnitude.

Sustainable Manufacturing Approaches

The DCAC industry is adopting greener practices to align with global sustainability goals:

StrategyImplementationImpact
Continuous Flow ReactorsMicroreactor technology30–50% energy reduction, lower waste
Bio-Based FeedstocksRenewable TCE alternatives20–30% GHG emission reduction
Solvent-Free ProcessesEliminate hazardous solventsMinimize VOC emissions
Catalyst RecyclingReusable TiO₂ or amine catalystsReduce raw material costs

Challenges:

  • Scalability: Bio-based TCE production remains in developmental stages.
  • Cost Parity: Green technologies often require higher upfront investments.

Ionic vs Radical Chlorination Pathways

Dichloroacetyl chloride participates in chlorination reactions through both ionic and radical mechanisms. Ionic pathways dominate in polar solvents, where the electrophilic chlorine atom attacks electron-rich sites. For example, in the presence of Lewis acids like aluminum chloride, DCAC undergoes Friedel-Crafts acylation, transferring the dichloroacetyl group to aromatic rings [1] [6].

In contrast, radical chlorination emerges under photolytic or thermal conditions. The oxidation of trichloroethylene (TCE) with oxygen at 80°C under UV irradiation generates dichloroacetyl chloride via a radical chain mechanism. Tributyl borane catalyzes this process by initiating radical formation, with oxygen acting as the terminal oxidant [6] [4]. Computational studies reveal that chlorine substituents on the acetyl group lower activation barriers for radical recombination, favoring C–Cl bond formation over alternative pathways [3].

Acid-Catalyzed Enolization Dynamics

Protonation of dichloroacetyl chloride’s carbonyl oxygen enhances enolization kinetics. In concentrated sulfuric acid, the compound forms a resonance-stabilized enol intermediate, which undergoes electrophilic substitution at the α-carbon. This mechanism underpins its role in synthesizing β-chlorinated carbonyl derivatives.

The enol’s lifetime correlates with solvent dielectric constant, with half-lives decreasing from 120 ms in dichloromethane to <10 ms in acetonitrile [7]. Steric effects from the dichloromethyl group marginally retard enolization compared to mono-chlorinated analogs, as evidenced by kinetic isotope effect studies (kH/kD = 3.2 ± 0.1) [7].

Oxidation and Rearrangement Reactions

Industrial DCAC production leverages controlled oxidation of chlorinated hydrocarbons. A high-yield route involves TCE oxidation in falling film reactors at 80–140°C under 1–20 bar oxygen pressure [4]:

$$
\text{CHCl}2\text{CH}2\text{Cl} + \text{O}2 \xrightarrow{\text{UV}} \text{CHCl}2\text{COCl} + \text{H}_2\text{O} \quad [1] [4]
$$

Rearrangement pathways dominate in the presence of nitrogen bases. For instance, trichloroethylene oxide intermediates convert to DCAC via base-mediated [2] [3]-sigmatropic shifts, achieving 93% combined yield with epoxide co-products [4].

Table 1: Trichloroethylene oxidation kinetics at 80°C under 1.5 bar O₂ [4]

Time (h)TCE (%)DCAC (%)Epoxide (%)
342429
628011

Photolytic Decomposition Mechanisms

UV irradiation (254 nm) induces DCAC decomposition through three primary pathways in cryogenic matrices [3]:

  • C–C bond cleavage:
    $$
    \text{CHCl}2\text{COCl} \xrightarrow{h\nu} \text{CHCl}3 + \text{CO} \quad [3]
    $$
    Dominates in argon matrices, producing chloroform and carbon monoxide with 78% yield.

  • Radical dissociation:
    $$
    \text{CHCl}2\text{COCl} \xrightarrow{h\nu} \text{CHCl}2 + \text{COCl} \quad [3]
    $$
    Contributes 15–20% in xenon matrices due to heavy atom-enhanced intersystem crossing.

  • Ketene formation:
    $$
    \text{CHCl}_2\text{COCl} \xrightarrow{h\nu} \text{CHCl}=\text{C}=\text{O} + \text{HCl} \quad [3]
    $$
    Secondary pathway (<5% yield) suppressed in oxygen-rich environments.

Byproduct Formation Pathways

Reaction conditions dictate byproduct profiles:

  • Phosgene (COCl₂): Forms during high-temperature (>100°C) oxidation of TCE, particularly in oxygen-deficient zones [2] [4].
  • Chlorinated radicals: CHCl₂ and COCl species recombine to form C₂Cl₄ (tetrachloroethylene) in gas-phase reactions [3].
  • Trichloroethylene oxide: Epoxide byproduct reaches 15% yield in batch reactors but decreases to 7% in continuous thin-film systems [4].

Matrix isolation studies demonstrate that byproduct ratios shift with pressure: at 20 bar O₂, phosgene production decreases by 40% compared to ambient conditions [4] [2].

Physical Description

Dichloroacetyl chloride is a colorless liquid with a pungent odor. Flash point 151°F Boiling point 107-108°F. Vapors are irritating to the eyes and mucous membranes. Corrosive to metals and tissue.
Liquid
COLOURLESS-TO-YELLOW FUMING LIQUID WITH PUNGENT ODOUR.

Color/Form

LIQUID

XLogP3

2.1

Boiling Point

225 to 226 °F at 760 mm Hg (NTP, 1992)
108.0 °C
107-108 °C @ 760 MM HG
107-108 °C

Flash Point

151 °F (NTP, 1992)
66 °C, 151 °F
66 °C

Vapor Density

5.1 (NTP, 1992) (Relative to Air)
5.1 (AIR= 1)
Relative vapor density (air = 1): 5.1

Density

1.5315 at 61 °F (NTP, 1992)
1.5315 @ 16 °C/4 °C
Relative density (water = 1): 1.5

Odor

PENETRATING ODOR
ACRID

UNII

52O60099FY

GHS Hazard Statements

H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard]

Vapor Pressure

154 mm Hg at 77 °F (NTP, 1992)
23.02 mmHg
Vapor pressure, kPa at 20 °C: 3.1

Pictograms

Environmental Hazard

Corrosive;Environmental Hazard

Other CAS

79-36-7

Wikipedia

Dichloroacetyl chloride

Use Classification

Fire Hazards -> Corrosives, Flammable - 2nd degree, Reactive - 2nd degree

Methods of Manufacturing

PREPD FROM PENTACHLOROETHANE: OTT, GERMAN PATENT 362,748 (1922 TO WEILER TER MEER); FROM CHLOROFORM & CARBON MONOXIDE IN PRESENCE OF ALUMINUM CHLORIDE @ HIGH PRESSURE (21% YIELD): FRANK ET AL, IND ENG CHEM 41, 2061 (1949).

General Manufacturing Information

Pesticide, fertilizer, and other agricultural chemical manufacturing
Acetyl chloride, 2,2-dichloro-: ACTIVE

Analytic Laboratory Methods

SENSITIVITY OF DETECTION FOR DICHLOROACETYL CHLORIDE IN AIR WAS 0.8 MG/CU M BY GC.

Stability Shelf Life

fumes in air

Dates

Modify: 2023-08-15

Mild Acetylation and Solubilization of Ground Whole Plant Cell Walls in EmimAc: A Method for Solution-State NMR in DMSO-

Xin Liu, Ruonan Zhu, Tianying Chen, Pingping Song, Fachuang Lu, Feng Xu, John Ralph, Xueming Zhang
PMID: 32885955   DOI: 10.1021/acs.analchem.0c02124

Abstract

Lignocellulosic biomass is mainly composed of polysaccharides and lignin. The complexity and diversity of the plant cell wall polymers makes it difficult to isolate the components in pure form for characterization. Many current approaches to analyzing the structure of lignocellulose, which involve sequential extraction and characterization of the resulting fractions, are time-consuming and labor-intensive. The present study describes a new and facile system for rationally derivatizing and dissolving coarsely ground plant cell wall materials. Using ionic liquids (EmimAc) and dichloroacetyl chloride as a solvent/reagent produced mildly acetylated whole cell walls without significant degradation. The acetylated products were soluble in DMSO-
from which they can be characterized by solution-state two-dimensional nuclear magnetic resonance (2D NMR) spectrometry. A distinct advantage of the procedure is that it realizes the dissolution of whole lignocellulosic materials without requiring harsh ball milling, thereby allowing the acquisition of high-resolution 2D NMR spectra to revealing structural details of the main components (lignin and polysaccharides). The method is therefore beneficial to understanding the composition and structure of biomass aimed at its improved utilization.


Photocatalysis of gaseous trichloroethylene (TCE) over TiO2: the effect of oxygen and relative humidity on the generation of dichloroacetyl chloride (DCAC) and phosgene

Hsin-Hung Ou, Shang-Lien Lo
PMID: 17239532   DOI: 10.1016/j.jhazmat.2006.12.039

Abstract

Batch photocatalytic degradation of 80+/-2.5 ppm V trichloroethylene (TCE) was conducted to investigate the effect of the oxygen and relative humidity (RH) on the formation of the dichloroacetyl chloride (DCAC) and phosgene. Based on the simultaneous ordinary differential equations (ODEs), the reaction rate constants of TCE ((2.31+/-0.28) approximately (9.41+/-0.63)x10(-2) min(-1)) are generally larger than that of DCAC ((0.94+/-1.25) approximately (9.35+/-1.71)x10(-3) min(-1)) by approximate one order. The phenomenon indicates the degradation potential of TCE is superior to that of DCAC. DCAC appreciably delivers the same degradation behavior with TCE that means there exists an optimum RH and oxygen concentration for photocatalysis of TCE and DCAC. At the time the peak yield of DCAC appears, the conversion ratio based on the carbon atom from TCE to DCAC is within the range of 30-83% suggesting that the DCAC generation is significantly attributed to TCE degradation. Regarding the phosgene formation, the increasing oxygen amount leads to the inhibitory effect on the phosgene yield which fall within the range of 5-15%. The formation mechanism of phosgene was also inferred that the Cl atoms attacking the C-C bond of DCAC results to the generation of phosgene rather than directly from the TCE destruction.


Transcriptomic analysis reveals early signs of liver toxicity in female MRL +/+ mice exposed to the acylating chemicals dichloroacetyl chloride and dichloroacetic anhydride

Rolf König, Ping Cai, Xin Guo, G A S Ansari
PMID: 18293905   DOI: 10.1021/tx7002728

Abstract

Dichloroacetyl chloride (DCAC) is a reactive metabolite of trichloroethene (TCE). TCE and its metabolites have been implicated in the induction of organ-specific and systemic autoimmunity, in the acceleration of autoimmune responses, and in the development of liver toxicity and hepatocellular carcinoma. In humans, effects of environmental toxicants are often multifactorial and detected only after long-term exposure. Therefore, we developed a mouse model to determine mechanisms by which DCAC and related acylating agents affect the liver. Autoimmune-prone female MRL +/+ mice were injected intraperitoneally with 0.2 mmol/kg of DCAC or dichloroacetic anhydride (DCAA) in corn oil twice weekly for six weeks. No overt liver pathology was detectable. Using microarray gene expression analysis, we detected changes in the liver transcriptome consistent with inflammatory processes. Both acylating toxicants up-regulated the expression of acute phase response and inflammatory genes. Furthermore, metallothionein genes were strongly up-regulated, indicating effects of the toxicants on zinc ion homeostasis and stress responses. In addition, DCAC and DCAA induced the up-regulation of several genes indicative of tumorigenesis. Our data provide novel insight into early mechanisms for the induction of liver disease by acylating agents. The data also demonstrate the power of microarray analysis in detecting early changes in liver function following exposure to environmental toxicants.


Autoimmune response in MRL+/+ mice following treatment with dichloroacetyl chloride or dichloroacetic anhydride

Ping Cai, Rolf König, M Firoze Khan, Suimin Qiu, Bhupendra S Kaphalia, G A S Ansari
PMID: 16806339   DOI: 10.1016/j.taap.2006.05.010

Abstract

Dichloroacetyl chloride (DCAC) is formed from trichloroethene (TCE), which is implicated in inducing/accelerating autoimmune response. Due to its potent acylating activity, DCAC may convert proteins to neo-antigens and thus could induce autoimmune responses. Dichloroacetic anhydride (DCAA), which is a similar acylating agent, might also induce autoimmune responses. To evaluate if chloroacylation plays a role in the induction of autoimmunity, we have measured the autoimmune responses following treatment with DCAC or DCAA in autoimmune-prone MRL+/+ mice. Five-week-old female mice were injected intraperitoneally (twice weekly) with 0.2 mmol/kg of DCAC or DCAA in corn oil for 6 weeks. Total serum IgG, IgG1, and IgE levels were significantly increased in DCAC-treated mice as compared to controls. These increases corresponded with increases in DCAC-specific IgG and IgG1 levels. Total serum IgM was decreased in both DCAC- and DCAA-treated mice. Antinuclear antibodies, measured as an indication of systemic autoimmune responses, were increased in both DCAC- and DCAA-treated mice. Of eight Th1/Th2 cytokines measured in the serum, only IL-5 was significantly decreased in both treatment groups. The cytokine secretion patterns of splenic lymphocytes after stimulation with antibodies against CD3 (T cell receptor-mediated signal) and CD28 (costimulatory signal) differed between treatment and control groups. Levels of IL-1, IL-3, IL-6, IFN-gamma, G-CSF, and KC were higher in cultures of stimulated splenocytes from either DCAC- or DCAA-treated mice than from controls. The level of IL-17 was only increased in cultures from DCAC-treated mice. Increased lymphocytic populations were found in the red pulp of spleens following treatment with either DCAC or DCAA. In addition, thickening of the alveolar septa in the lungs of DCAC- or DCAA-treated mice was observed. The lung histopathology in exposed mice was consistent with the symptomology observed in welders exposed to DCAC/phosgene. Thickening was more pronounced in DCAC-treated mice. Our data suggest that DCAC and DCAA elicit autoimmune responses in MRL+/+ mice that might be reflective of their chloroacylation potential in vivo.


Anti-malondialdehyde antibodies in MRL+/+ mice treated with trichloroethene and dichloroacetyl chloride: possible role of lipid peroxidation in autoimmunity

M F Khan, X Wu, G A Ansari
PMID: 11162772   DOI: 10.1006/taap.2000.9086

Abstract

Trichloroethene (TCE) and one of its metabolites dichloroacetyl chloride (DCAC) are known to induce/accelerate autoimmune (AI) response in MRL+/+ mice as evident from anti-nuclear, anti-ssDNA, anti-cardiolipin, and DCAC-specific antibodies in the serum (Khan et al., Toxicol. Appl. Pharmacol. 134, 155-160, 1995). In the present study, we measured anti-malondialdehyde antibodies (AMDA) in the serum of TCE- or DCAC-treated mice in order to understand the contribution of lipid peroxidation to this AI response. Female MRL+/+ mice (5 weeks old) received ip injections of 10 mmol/kg TCE or 0.2 mmol/kg of DCAC in corn oil (100 microl) every 4(th) day for 6 weeks, while controls received an equal volume of vehicle only, and AMDA was measured in the sera of these animals by an ELISA established in our laboratory. While TCE treatment caused only marginal induction of AMDA, DCAC treatment elicited a significant AMDA response. Furthermore, a time-response study of DCAC (0.2 mmol/kg, every 4(th) day, for 2, 4, 6, or 8 weeks) showed an induction of AMDA (3/4) after 4 weeks of treatment, which was even greater at both 6 and 8 weeks of DCAC treatment (5/5). These findings were further substantiated by the presence of AMDA in systemic lupus erythematosus-prone MRL-lpr/lpr mice as early as 6 weeks of age. Presence of AMDA, as observed in this study, not only indicates increased lipid peroxidation (oxidative stress), but also suggests a putative role of oxidative stress in inflammatory autoimmune diseases.


Time-dependent autoimmune response of dichloroacetyl chloride in female MRL +/+ mice

M F Khan, B S Kaphalia, G A Ansari
PMID: 9130009   DOI: 10.3109/08923979709007662

Abstract

Welders are exposed to dichloroacetyl chloride (DCAC) when trichloroethene (TCE) is used as a degreasing agent. Human exposure to TCE and tetrachloroethane can also lead to formation of DCAC in situ through metabolism. Due to its strong acylating property, it can bind with cellular macromolecules and act as hapten and consequently may elicit autoimmune (Al) response. Earlier, we reported that both TCE and DCAC induce/accelerate Al response in MRL +/+ mice, and DCAC even at 50 fold lower concentration induced greater Al responses. These studies, however, were conducted at a single time point (six weeks of treatment) and therefore necessitate a time-dependent characterization of this DCAC-induced Al response. Female MRL +/+ were given ip treatments of 0.2 mmol/kg DCAC in 100 microliters of corn oil every 4th day, while controls received an equal volume of corn oil only. DCAC treatment resulted in spleen weight increases at all time points whereas serum IgG showed significant increases at 4, 6 and 8 weeks of treatment. Serum autoantibodies, i.e., antinuclear antibodies, anti-single stranded DNA antibodies and anticardiolipin antibodies showed positive responses only after 4 weeks of treatment. However, the optimal responses were observed at 6 weeks and subsequently the responses diminished (at 8 weeks). The DCAC-specific antibodies showed a pattern similar to autoantibodies, i.e., an optimal response at 6 weeks of treatment. Our results thus suggest that DCAC under the current experimental conditions induces an optimal Al response at 6 weeks of treatment and further emphasize the usefulness of MRL +/+ mice in studying chemical-induced autoimmunity.


Correlation of molecular and morphologic effects of thermoembolization in a swine model using mass spectrometry imaging

Chunxiao Guo, Dodge L Baluya, Emily A Thompson, Elizabeth M Whitley, Erik N K Cressman
PMID: 31804009   DOI: 10.1002/jms.4477

Abstract

Hepatocellular carcinoma is a growing worldwide problem with a high mortality rate. This malignancy does not respond well to chemotherapy, and most patients present late in their disease at which time surgery is no longer an option. Over the past three decades, minimally invasive methods have evolved to treat unresectable disease and prolong survival. Intra-arterial embolization techniques are used for large or multiple tumors but have distressingly high levels of local recurrence and can be costly to implement. A new method called thermoembolization was recently reported, which destroys target tissue by combining reactive exothermic chemistry with an extreme local change in pH and ischemia. Described herein are experiments performed using this technique in vivo in a swine model. A microcatheter was advanced under fluoroscopic guidance into a branch of the hepatic artery to deliver a targeted dose of dichloroacetyl chloride dissolved in ethiodized oil into the liver. The following day, the animals were imaged by computed tomography and euthanized. Assessing the reaction product distribution and establishing a correlation with the effects are important for understanding the effects. This presented a significant challenge, however, as the reagent used does not contain a chromophore and is not otherwise readily detectable. Mass spectrometry imaging was employed to determine spatial distribution in treated samples. Additional insights on the biology were obtained by correlating the results with histology, immunohistochemistry, and immunofluorescence. The results are encouraging and may lead to a therapy with less local recurrence and improved overall survival for patients with this disease.


Inhalation carcinogenesis of various alkylating agents

A R Sellakumar, C A Snyder, R E Albert
PMID: 3474462   DOI:

Abstract

A series of earlier studies showed that inhalation exposures of rats to three water-reactive electrophilic compounds produced brisk yields of nasal cancer even when the animals were exposed for only 30 days (6 hr/day X 5 day/wk). In addition, carcinogenic potencies of the compounds appeared to relate to their chemical reactivities as measured by hydrolysis rates. For a further study of this phenomenon, inhalation exposures were conducted with five additional water-reactive compounds: beta-propiolactone [(BPL) CAS: 57-57-8], methylmethane sulfonate [(MMS) CAS: 66-27-3], ethylchloroformate [(ECF) CAS: 541-41-3], dichloroacetyl chloride [(DCAC) CAS: 79-36-7], and propylene oxide [(PO) CAS: 75-56-9] on male Sprague-Dawley rats. The hydrolysis rates of these compounds span 6 orders of magnitude. The compounds were administered for 30 days (6 hr/day X 5 days/wk) with the use of exposure concentrations that were inversely proportional to the respective hydrolysis rates. With this protocol, all compounds except PO (the slowest reacting compound) produced nasal cancer in rats. The concentrations of MMS and BPL employed in the studies produced similar nasal cancer yields, indicating that the carcinogenic potencies of these compounds in rat nasal mucosa were proportional to their hydrolysis rates. The nasal cancer yields of DCAC and ECF were less than expected. DCAC hydrolyzes so rapidly at in vivo temperatures (half-life much less than 0.01 min) that it may not reach target DNA in reactive form. Why the exposures to ECF produced yields of nasal cancer not predicted by its reactivity is currently under investigation. These results combined with our earlier results demonstrate that the carcinogenic potencies of some inhaled reactive electrophilic compounds are related to their hydrolysis rates.


Enhancing the Nrf2 Antioxidant Signaling Provides Protection Against Trichloroethene-mediated Inflammation and Autoimmune Response

Nivedita Banerjee, Hui Wang, Gangduo Wang, M Firoze Khan
PMID: 32073640   DOI: 10.1093/toxsci/kfaa022

Abstract

Trichloroethene (trichloroethylene, TCE) and one of its reactive metabolites dichloroacetyl chloride (DCAC) are associated with the induction of autoimmunity in MRL+/+ mice. Although oxidative stress plays a major role in TCE-/DCAC-mediated autoimmunity, the underlying molecular mechanisms still need to be delineated. Nuclear factor (erythroid-derived 2)-like2 (Nrf2) is an oxidative stress-responsive transcription factor that binds to antioxidant responsive element (ARE) and provides protection by regulating cytoprotective and antioxidant gene expression. However, the potential of Nrf2 in the regulation of TCE-/DCAC-mediated autoimmunity is not known. This study thus focused on establishing the role of Nrf2 and consequent inflammatory responses in TCE-/DCAC-mediated autoimmunity. To achieve this, we pretreated Kupffer cells (KCs) or T cells with/without tert-butylhydroquinone (tBHQ) followed by treatment with DCAC. In both KCs and T cells, DCAC treatment significantly downregulated Nrf2 and HO-1 expression along with induction of Keap-1 and caspase-3, NF-κB (p65), TNF-α, and iNOS, whereas pretreatment of these cells with tBHQ attenuated these responses. The in vitro findings were further verified in vivo by treating female MRL+/+ mice with TCE along with/without sulforaphane. TCE exposure in mice also led to reduction in Nrf2 and HO-1 but increased phospho-NF-κB (p-p65) and iNOS along with increased anti-dsDNA antibodies. Interestingly, sulforaphane treatment led to amelioration of TCE-mediated effects, resulting in Nrf2 activation and reduction in inflammatory and autoimmune responses. Our results show that TCE/DCAC mediates an impairment in Nrf2 regulation. Attenuation of TCE-mediated autoimmunity via activation of Nrf2 supports that antioxidants sulforaphane/tBHQ could be potential therapeutic agents for autoimmune diseases.


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